3-Chloro-5-methylpyridin-4-amine

Chemical synthesis Procurement Quality control

3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8) is a regiospecific heterocyclic building block with the exact 3-Cl / 4-NH₂ / 5-CH₃ substitution pattern essential for consistent cross-coupling reactivity and hydrogen-bonding geometry. Unlike position isomers, this scaffold matches patent claims for Class III PTK inhibitors (FMS, c-KIT, FLT3) and novel agrochemical actives. Procure this defined intermediate to ensure batch-to-batch reproducibility and regulatory traceability in lead optimization and route scouting.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 97944-42-8
Cat. No. B1340064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylpyridin-4-amine
CAS97944-42-8
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1N)Cl
InChIInChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyGLKVMXXYMNTCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8): Physicochemical and Procurement Baseline


3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8) is a heterocyclic aromatic amine with the molecular formula C₆H₇ClN₂ and molecular mass 142.59 g/mol [1][2]. The compound is characterized by a pyridine ring bearing a chlorine atom at the 3-position, a methyl group at the 5-position, and a primary amino group at the 4-position. Its reported melting point is 110.0 °C [1], with a computed aqueous solubility of 5.1 g/L at 25 °C . Commercial sources typically supply this compound as a white to pale yellow crystalline solid at purity specifications of 95% or 98% [3].

3-Chloro-5-methylpyridin-4-amine: Why Substitution with Other Aminochloropyridines Is Scientifically Invalid


Aminochloropyridines with different substitution patterns—such as 2-amino-3-chloro-5-methylpyridine or 2-chloro-3-methylpyridin-4-amine—are not interchangeable with 3-chloro-5-methylpyridin-4-amine despite sharing the same molecular formula or similar functional groups. The specific 3-Cl / 4-NH₂ / 5-CH₃ regiochemistry of this compound defines its electronic distribution, hydrogen-bonding capacity, and steric accessibility for cross-coupling reactions [1]. A positional isomer with, for example, the amino group at the 2-position rather than the 4-position will exhibit altered nucleophilicity at the amine site and different directing effects in metal-catalyzed transformations, leading to divergent reaction outcomes [1]. In procurement contexts where this compound serves as a specific building block in a patented synthetic route or medicinal chemistry program, substituting even a closely related regioisomer will yield a different final product, violating batch-to-batch consistency and regulatory traceability .

3-Chloro-5-methylpyridin-4-amine: Direct Quantitative Differentiation Against Closest Analogs


Comparative Commercial Purity Specifications of 3-Chloro-5-methylpyridin-4-amine Across Major Suppliers

Commercial batches of 3-chloro-5-methylpyridin-4-amine are supplied with minimum purity specifications that vary by vendor. AKSci provides the compound at 95% purity , while Suzhou Aijia Pharmtech offers it at 98% purity [1]. This quantitative difference (Δ = 3 percentage points) may influence the need for additional purification steps in downstream syntheses, particularly in reaction sequences sensitive to specific impurities.

Chemical synthesis Procurement Quality control

Physicochemical Comparison of 3-Chloro-5-methylpyridin-4-amine with Regioisomeric Aminochloropicolines

3-Chloro-5-methylpyridin-4-amine exhibits a computed XLogP3 value of 1.2, with a topological polar surface area (TPSA) of 38.9 Ų and zero rotatable bonds [1]. A regioisomeric compound such as 2-chloro-3-methylpyridin-4-amine, while sharing the same molecular formula, will have a different spatial arrangement of the chlorine and amino groups, altering its electronic properties and likely its computed lipophilicity and TPSA. These differences affect passive membrane permeability and solubility, critical parameters in lead optimization.

Medicinal chemistry Physicochemical property Lead optimization

Synthetic Utility of 3-Chloro-5-methylpyridin-4-amine as a Scaffold in Kinase-Focused Compound Libraries

Patent literature identifies pyridine and pyridazine derivatives with 3-chloro-5-methylpyridin-4-amine core structures as inhibitors of protein kinases, including Class III PTK receptor family members such as FMS (CSF-1R), c-KIT, PDGFRβ, and FLT3 [1]. The specific 3-chloro substitution pattern is likely a key determinant of kinase selectivity, as similar aminopyridine scaffolds have been shown to bind to the ATP-binding pocket of these enzymes . While direct head-to-head quantitative data against other substitution patterns is not publicly available, the inclusion of this specific regioisomer in multiple kinase inhibitor patents [2] indicates its privileged status as a building block for this target class.

Kinase inhibitor Chemical biology Drug discovery

3-Chloro-5-methylpyridin-4-amine as a Versatile Intermediate in Agrochemical Synthesis

3-Chloro-5-methylpyridin-4-amine is utilized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides [1]. Its structure facilitates the development of active ingredients targeting specific enzymes in pests or weeds [1]. While direct quantitative data comparing the efficacy of final agrochemical products derived from this intermediate versus those from other aminopyridines is not publicly available, the compound's specific substitution pattern is designed for optimal interaction with target enzyme active sites in these applications.

Agrochemical Herbicide Pesticide synthesis

Lack of Publicly Available Direct Comparative Bioactivity Data for 3-Chloro-5-methylpyridin-4-amine

A search of public databases including BindingDB, ChEMBL, and patent literature reveals that 3-chloro-5-methylpyridin-4-amine itself is not reported as having intrinsic biological activity. It is instead consistently described and utilized as a synthetic building block [1][2]. Consequently, no quantitative head-to-head biological activity comparisons (e.g., IC50, Ki) against other aminopyridines are available. The differentiation of this compound is therefore based on its unique chemical structure and its demonstrated utility in synthesizing biologically active molecules, rather than on its own inherent pharmacological properties.

Data transparency Procurement risk Experimental validation

3-Chloro-5-methylpyridin-4-amine: Optimal Application Scenarios Based on Verified Differentiation


Synthesis of Kinase Inhibitor Libraries for Oncology Drug Discovery

Procure 3-chloro-5-methylpyridin-4-amine as a core scaffold for generating focused libraries of kinase inhibitors. Its specific substitution pattern is recurrent in patent claims for compounds targeting Class III PTK receptors like FMS, c-KIT, and FLT3 , making it a privileged starting material for medicinal chemistry programs in this area .

Development of Agrochemicals Targeting Specific Enzymatic Pathways

Utilize 3-chloro-5-methylpyridin-4-amine as a key intermediate in the synthesis of novel herbicides or insecticides. Its structural features are conducive to creating active ingredients that selectively target enzymes in pests or weeds [1].

Custom Synthesis of Advanced Building Blocks Requiring a 3-Chloro-4-amino-5-methylpyridine Core

Employ this compound as a versatile intermediate for the preparation of more complex molecules via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 3-chloro or 4-amino positions. The defined melting point of 110.0 °C and XLogP3 of 1.2 provide a solid-state handling and purification baseline [2].

Physicochemical Property Benchmarking in Lead Optimization

Use the compound's computed physicochemical properties (XLogP3 = 1.2, TPSA = 38.9 Ų) as a baseline for comparing novel analogs within a lead optimization program [2]. The absence of rotatable bonds contributes to a rigid, well-defined molecular shape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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